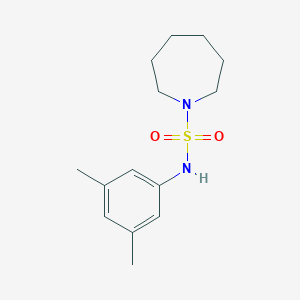

N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)azepane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUJLGRZTFRYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature. A stoichiometric base, such as triethylamine (EtN) or potassium hydroxide (KOH), is employed to neutralize the HCl byproduct and drive the reaction to completion. For example, in a representative procedure, 3,5-dimethylaniline (1.0 mmol) is dissolved in dichloromethane (15 mL), followed by the addition of azepane-1-sulfonyl chloride (1.2 mmol) and powdered KOH (1.8 mmol). The mixture is stirred for 24 hours, after which the product is isolated via column chromatography.

Table 1: Key Parameters for Conventional Synthesis

Purification and Characterization

Crude products are purified using silica gel chromatography with ethyl acetate/hexane mixtures (1:1 v/v). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 2.25 ppm (singlet, aromatic CH) and δ 3.10–3.30 ppm (multiplet, azepane CH). High-performance liquid chromatography (HPLC) analyses report purities exceeding 98% under optimized conditions.

Hypervalent Iodine-Mediated Amination

Recent advances in sulfonamide synthesis, as detailed by PMC9264364, propose a two-step strategy involving hypervalent iodine reagents. This method could be adapted for this compound by modifying the amine and sulfonyl components.

Primary Sulfinamidine Synthesis

A sulfurdiimide reagent (e.g., TIPS-NSO) reacts with a Grignard reagent derived from 3,5-dimethylbromobenzene to form a primary sulfinamidine intermediate. This step is conducted at −30°C in THF, with LiHMDS as a base.

Oxidative Amination with Azepane

The sulfinamidine undergoes oxidative amination using phenyliodine(III) diacetate (PIDA) and azepane in toluene. This step proceeds at room temperature, yielding the target sulfondiimidamide after 12 hours.

Table 2: Hypervalent Iodine Method vs. Conventional Synthesis

| Metric | Conventional Method | Hypervalent Iodine |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Reaction Time | 24 hours | 12 hours |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Limited |

Optimization and Scalability Considerations

Solvent and Base Selection

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing the transition state. Alternatively, toluene minimizes side reactions in hypervalent iodine-mediated routes but requires longer reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)azepane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the parent compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-(3,5-dimethylphenyl)azepane-1-sulfonamide has several notable applications:

Medicinal Chemistry

- Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Antimicrobial Activity: It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.

Biological Research

- Enzyme Inhibition: Investigations into its role as an enzyme inhibitor suggest that it can modulate enzyme activity by mimicking natural substrates. This interaction often involves hydrogen bonding and hydrophobic interactions with target proteins.

- Antitumor Activity: Preliminary studies indicate that modifications to its structure can enhance its potency against colon cancer cell lines. For example, certain analogs demonstrated IC50 values below 5 nM against DLD-1 colon cancer cells .

Case Study 1: Antitumor Activity

A study evaluated various sulfonamide analogs on colon cancer cells, revealing that specific structural modifications could significantly enhance their potency. One compound achieved an IC50 value below 5 nM against DLD-1 colon cancer cells. This indicates a promising avenue for further research into the therapeutic applications of this class of compounds in oncology .

Case Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory properties of this compound highlighted its ability to reduce inflammatory markers significantly. This effect was attributed to the compound's inhibition of key enzymes involved in the inflammatory response, suggesting potential applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

N-(3,5-Dichlorophenyl)-1-azepanesulfonamide

- Structure : Replaces methyl groups with chlorine atoms at the 3,5-positions.

- Molecular Formula : C₁₂H₁₆Cl₂N₂O₂S (MW: 323.24 g/mol) vs. C₁₂H₁₈N₂O₂S (target compound, MW: 278.35 g/mol).

- Key Differences : Chlorine’s electron-withdrawing nature increases polarity and may enhance binding to hydrophobic pockets in biological targets compared to methyl groups .

N-(3,5-Dimethylphenyl)benzenesulfonamide

- Structure : Benzene sulfonamide instead of azepane sulfonamide.

- Crystal Structure : The C1—SO₂—NH—C7 torsion angle is 67.9°, with benzene rings tilted at 54.6°, compared to azepane’s flexible ring altering torsional strain .

| Compound | Torsion Angle (°) | Ring Tilt (°) |

|---|---|---|

| Target (azepane) | Not reported | Not reported |

| Benzene sulfonamide analog | 67.9 | 54.6 |

Functional Group Variations

Indolylarylsulfones (e.g., 5-Bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide)

- Structure : Indole core with sulfonyl linkage; 3,5-dimethylphenyl substituent.

- Activity : HIV-1 RT inhibitor with binding affinity of -7.8 kcal/mol . The azepane sulfonamide’s bulkier ring may alter binding kinetics compared to indole derivatives.

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors |

|---|---|---|---|

| Target (azepane sulfonamide) | 278.35 | ~3.0* | 1 |

| 4-(Azepan-1-ylsulfonyl)-benzamide [6] | 486.50 | 2.9 | 1 |

| N-(3,5-Dichlorophenyl)-1-azepanesulfonamide [9] | 323.24 | ~3.5* | 1 |

*Estimated based on structural analogs.

- Solubility : Sulfonamides generally exhibit moderate solubility; the azepane’s flexibility may enhance aqueous solubility compared to rigid analogs .

Biological Activity

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an azepane ring, which contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The sulfonamide moiety can mimic natural substrates, facilitating interactions that lead to enzyme inhibition. For instance, it may interfere with the action of dihydropteroate synthase, crucial in folate synthesis in bacteria, thus exhibiting antibacterial properties similar to traditional sulfonamides .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Sulfonamides generally exhibit bacteriostatic effects by inhibiting bacterial growth through interference with folate synthesis. Studies indicate that compounds within this class can effectively target both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. For example, modifications in the sulfonamide structure have been linked to enhanced anti-inflammatory activity in various models. In vitro studies demonstrated that certain analogs exhibited significant inhibition of inflammatory markers .

Antitumor Potential

Emerging data suggest that this compound may have antitumor properties. In studies involving colon cancer cell lines, compounds with similar structures have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to their ability to target specific molecular pathways involved in cancer progression .

Table 1: Biological Activity Summary

Case Study: Antitumor Activity

A study evaluating the effects of various sulfonamide analogs on colon cancer cells revealed that specific modifications in the structure could enhance potency. For instance, analogs with electron-withdrawing groups exhibited improved IC50 values compared to their parent compounds. One notable compound demonstrated an IC50 value below 5 nM against DLD-1 colon cancer cells, indicating high efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared to other sulfonamides such as sulfanilamide and N-(3,5-dimethylphenyl)azepane-1-carboxamide. While all share a common sulfonamide backbone, the presence of the azepane ring and specific substitutions on the phenyl group confer unique biological activities and pharmacokinetic profiles.

Table 2: Comparison of Sulfonamides

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Azepane ring; selective enzyme inhibition | Antimicrobial, antitumor |

| Sulfanilamide | Simple structure; broad-spectrum antibiotic | Antibacterial |

| N-(3,5-dimethylphenyl)azepane-1-carboxamide | Carboxamide instead of sulfonamide | Limited antibacterial activity |

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)azepane-1-sulfonamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sulfonation of azepane followed by nucleophilic substitution with 3,5-dimethylaniline. For example, analogous sulfonamide syntheses involve reacting chlorosulfonic acid with aromatic amines at controlled temperatures (e.g., 273 K) to minimize side reactions like over-sulfonation . Yield optimization often requires stoichiometric control (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and inert solvents (e.g., chloroform or toluene). Post-synthesis purification via ethanol recrystallization improves purity, confirmed by NMR and IR spectroscopy .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Signals for methyl groups (δ ~2.2–2.4 ppm), aromatic protons (δ ~6.8–7.2 ppm), and sulfonamide NH (δ ~5–6 ppm) confirm substitution patterns.

- IR : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) validate the sulfonamide group .

Methodological rigor involves comparing spectra to reference compounds (e.g., N-aryl sulfonamides) and ensuring absence of unreacted starting materials.

Advanced Research Questions

Q. How do substituents on the aryl ring influence the solid-state conformation of N-(3,5-dimethylphenyl) sulfonamides?

X-ray crystallography reveals that steric and electronic effects from substituents (e.g., methyl groups) dictate torsional angles and molecular packing. For example:

Q. How can crystallographic data contradictions (e.g., hydrogen bonding motifs) be resolved in structurally similar sulfonamides?

Conflicting reports on hydrogen bonding (e.g., S(7) vs. R₂²(8) motifs) arise from variations in refinement protocols. For instance:

- SHELXL refinement : Free refinement of NH hydrogen positions (using difference maps) reduces bias in hydrogen bond assignments .

- Riding vs. constrained models : Positional errors in H atoms can distort hydrogen bond geometries. Studies using high-resolution data (≤0.8 Å) minimize these discrepancies .

Q. What computational methods complement experimental data in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations correlate electronic effects (e.g., Hammett σ constants of substituents) with sulfonamide acidity (pKa). For meta-substituted aryl groups, electron-donating methyl groups increase sulfonamide NH basicity, affecting hydrogen-bond strength in crystals . Molecular docking studies may further predict biological interactions (e.g., enzyme inhibition), though experimental validation via assays is critical .

Methodological Guidance

Q. How should researchers design crystallographic experiments to resolve structural ambiguities in sulfonamides?

- Data collection : Use high-flux X-ray sources (e.g., synchrotron) to achieve resolution ≤0.8 Å, enabling precise H-atom localization .

- Refinement : Apply SHELXL with unrestrained NH parameters and anisotropic displacement models for non-H atoms. Validate using R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Temperature control : Maintain reaction temperatures ≤273 K to prevent decomposition of sulfonyl chloride intermediates .

- Solvent selection : Use aprotic solvents (e.g., toluene) to avoid hydrolysis. Post-reaction quenching with ice-water ensures phase separation of products .

Data Contradiction Analysis

Q. How do conflicting reports on sulfonamide torsional angles impact structure-activity relationship (SAR) studies?

Discrepancies in torsion angles (e.g., 67.9° vs. 71.0° in related compounds) suggest conformational flexibility, which may alter biological target binding. Researchers should:

- Compare multiple crystal structures (CSD database entries) to identify consensus geometries.

- Use molecular dynamics simulations to assess torsional energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.